![molecular formula C21H25FN2O4S B11598454 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound with a molecular formula of C19H25FN2O4S
Preparation Methods
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 2-bromoacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA .
Comparison with Similar Compounds
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(2-methyl-2-propanyl)-5-oxo-3-pyrrolidinecarboxamide: This compound has additional functional groups, making it more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 360.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Property | Value |
---|---|
Molecular Formula | C19H24N2O3S |
Molecular Weight | 360.47 g/mol |
Density | 1.284 g/cm³ |
Solubility | Soluble in DMSO |
Anticonvulsant Activity
Recent studies have indicated that this compound exhibits significant anticonvulsant properties. In a series of experiments, the compound was evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
Case Study Results
In one notable study, the compound was administered at various doses (30, 100, and 300 mg/kg) to assess its efficacy against induced seizures. The results were summarized in Table 2.
Table 2: Anticonvulsant Activity Results
Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
---|---|---|
30 | 20 | 15 |
100 | 50 | 45 |
300 | 80 | 75 |
The data indicated a dose-dependent increase in seizure protection, with the highest dose providing significant protection against both seizure types.
The proposed mechanism of action for this compound involves modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure propagation. In vitro studies demonstrated that the compound acts as a moderate binder to these channels, suggesting a potential pathway for its anticonvulsant effects .
Additional Biological Activities
Beyond anticonvulsant properties, preliminary investigations have hinted at other biological activities, including:
- Anti-inflammatory Effects : In vitro assays showed that the compound may inhibit pro-inflammatory cytokines.
- Antidepressant Activity : Behavioral tests in animal models indicated potential antidepressant-like effects.
Future Directions
Further research is warranted to explore the full spectrum of biological activities and mechanisms of action for this compound. This includes:
- Long-term toxicity studies
- Exploration of structure-activity relationships (SAR)
- Clinical trials to evaluate therapeutic efficacy
Properties
Molecular Formula |
C21H25FN2O4S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H25FN2O4S/c1-2-18-5-3-4-14-24(18)29(26,27)20-12-8-17(9-13-20)23-21(25)15-28-19-10-6-16(22)7-11-19/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) |
InChI Key |
GSDBPNXVPSALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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